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  • Product: 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
  • CAS: 1423117-49-0

Core Science & Biosynthesis

Foundational

The 5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine Motif: Synthetic Architecture and Agrochemical Utility

This is an in-depth technical guide on 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine . [1] Executive Summary The pyrazole-4-carboxamide scaffold represents the backbone of modern Succinate Dehydrogenase Inhibitor (SDHI)...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine .

[1]

Executive Summary

The pyrazole-4-carboxamide scaffold represents the backbone of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad).[1] While the 3-(difluoromethyl) isomer is the industry standard, the 5-(difluoromethyl) isomer offers a distinct steric and electronic profile utilized for IP-busting strategies and overcoming resistance in Septoria tritici and Phakopsora pachyrhizi.[1]

This guide details the synthesis, physicochemical properties, and application of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (hereafter 5-DFMPA ).[1] Unlike the carboxylic acid precursors used in "forward" amides, this 4-amine building block is critical for synthesizing "reverse" amides and urea-linked bioactive molecules.[1]

Physicochemical Profile & The "Fluorine Effect"[3][4][5]

The strategic placement of the difluoromethyl (


) group at the C5 position, adjacent to the N-methyl group, drastically alters the molecular topology compared to the C3 isomer.
Lipophilicity and H-Bonding

The


 group acts as a lipophilic hydrogen bond donor.[1] Unlike the trifluoromethyl (

) group, which is purely hydrophobic and electron-withdrawing, the

proton can interact with carbonyl oxygens or aromatic

-systems in the target enzyme (Complex II).
Property5-DFMPA (Target)3-DFMPA (Isomer)Relevance
H-Bond Acidity Moderate (

)
ModerateInteraction with SDH binding pocket residues (e.g., Trp/Tyr).[1][2]
Steric Environment High (C5/N-Me clash)LowThe C5 substituent forces the N-methyl group to twist, altering the vector of the C4-amine.[1]
pKa (Conj. Acid) ~3.8~4.1Electron-withdrawing effect of

is inductively stronger at C5 due to proximity to N1.[1]
LogP 0.8 - 1.20.9 - 1.3Modulates systemicity in xylem transport.[1]
The Regio-Isomer Challenge

The primary synthetic hurdle is the regioselectivity of the pyrazole cyclization. Reaction of methylhydrazine with 4,4-difluoroacetoacetate typically favors the 3-difluoromethyl isomer (thermodynamic product).[1] Accessing the 5-difluoromethyl isomer requires kinetic control or specific steric directing groups.[1]

Synthetic Architecture

The synthesis of 5-DFMPA is a three-stage process: Regioselective Cyclization , Nitration , and Reduction .[1]

Workflow Diagram

The following directed graph illustrates the critical path to the 4-amine, highlighting the separation of the unwanted 3-isomer.[1]

G Precursor Ethyl 4,4-difluoro- 3-oxobutanoate Cyclization Cyclization (Solvent/pH Control) Precursor->Cyclization Hydrazine Methylhydrazine Hydrazine->Cyclization Isomer3 3-CF2H Isomer (Major Byproduct) Cyclization->Isomer3 Thermodynamic Isomer5 5-CF2H Pyrazole (Target Core) Cyclization->Isomer5 Kinetic/Separation Nitration Nitration (HNO3/H2SO4) Isomer5->Nitration NitroInt 4-Nitro Intermediate Nitration->NitroInt Reduction Reduction (H2, Pd/C or Fe/HCl) NitroInt->Reduction FinalProduct 5-DFMPA (4-Amine) Reduction->FinalProduct

Figure 1: Synthetic pathway prioritizing the isolation of the 5-substituted core before functionalization.[1]

Experimental Protocols

The following protocols are adapted from high-purity agrochemical intermediate synthesis standards.

Step 1: Regioselective Synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole

To favor the 5-isomer, the reaction is often conducted in non-polar solvents or using specific directing leaving groups (e.g., enaminones), but the direct condensation is described here for scalability.[1]

  • Reagents: Ethyl 4,4-difluoroacetoacetate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).[1][2]

  • Procedure:

    • Cool a solution of Methylhydrazine in Ethanol to -10°C.

    • Add Ethyl 4,4-difluoroacetoacetate dropwise. Critical: Low temperature favors the kinetic product (5-isomer) in some solvent systems, though mixtures are inevitable.[1]

    • Allow to warm to RT and stir for 2 hours.

    • Purification: The 3-isomer and 5-isomer have distinct boiling points and polarities.[1] The 5-isomer is often less polar.[1] Separation is achieved via fractional distillation or flash chromatography (Hexane/EtOAc gradient).[1]

    • Validation:

      
      F NMR is diagnostic.[1] The 
      
      
      
      signal shift differs between positions 3 and 5 due to the shielding effect of the N-methyl group.
Step 2: Nitration (Electrophilic Aromatic Substitution)

The pyrazole ring is electron-rich, but the


 group is electron-withdrawing.[1] Nitration occurs exclusively at the C4 position.
  • Reagents: 5-(difluoromethyl)-1-methyl-1H-pyrazole (from Step 1), Fuming

    
    , Conc. 
    
    
    
    .
  • Protocol:

    • Dissolve the pyrazole in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temp < 10°C (Exothermic!).
      
    • Heat to 60°C for 3 hours to drive the reaction to completion.

    • Quench onto ice water. The 4-nitro-5-(difluoromethyl)-1-methyl-1H-pyrazole precipitates as a solid.[1]

    • Filter, wash with water, and dry.

Step 3: Reduction to 5-DFMPA

Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn).[1][2]

  • Reagents: 4-Nitro intermediate, 10% Pd/C (5 mol%), Methanol, Hydrogen gas (balloon or 3 atm).

  • Protocol:

    • Suspend the nitro compound and Pd/C in Methanol.

    • Purge with

      
      , then introduce 
      
      
      
      .[2]
    • Stir vigorously at RT for 6-12 hours.

    • Filter through Celite to remove catalyst.[1]

    • Concentrate filtrate to yield 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine .[1]

    • Storage: Store under Argon/Nitrogen; amines are prone to oxidation over time.[1]

Agrochemical Utility: The "Reverse Amide" Strategy[3]

While commercial SDHIs like Bixafen use the pyrazole as the acid component (Carbonyl attached to pyrazole), the 5-DFMPA amine allows for the construction of Reverse Amides .

Pharmacophore Mapping

In a reverse amide, the pyrazole nitrogen (from the amine) binds to the carbonyl of the coupling partner.[2] This shifts the H-bond donor/acceptor vectors within the SDH binding pocket (ubiquinone reduction site).[1]

Key Application Areas:

  • SDHI Fungicides: Overcoming resistance mutations (e.g., H272Y/R in Botrytis) by presenting the scaffold in a novel orientation.[2]

  • Insecticides: Coupling 5-DFMPA with anthranilic diamide motifs (Ryanodine receptor modulators).[1]

SAR Logic Diagram

SAR cluster_0 5-DFMPA Component Target Target Enzyme (Succinate Dehydrogenase - Complex II) Molecule Agrochemical Candidate (Reverse Amide) Molecule->Target Binding Affinity CF2H 5-CF2H Group (Lipophilic H-Bond Donor) CF2H->Target Hydrophobic Pocket Interaction Amine 4-NH Linker (H-Bond Donor) Amine->Target Backbone H-Bonding NMe 1-N-Methyl (Steric Anchor) NMe->CF2H Steric Clash (Twists Conformation)

Figure 2: Structure-Activity Relationship (SAR) of the 5-DFMPA motif in enzyme binding.[1][2]

Safety & Handling

  • Energetics: Pyrazoles, particularly nitro-pyrazoles (intermediate), can be energetic.[2] Differential Scanning Calorimetry (DSC) should be performed before scaling the nitration step.[1]

  • Toxicity: Fluorinated pyrazoles are biologically active.[1] Handle as a potential skin sensitizer and specific target organ toxicant.[1]

  • Waste: Palladium catalysts must be recovered.[1] Fluorinated filtrate requires specific incineration protocols to prevent HF formation in standard waste streams.

References

  • Regioselective Synthesis of Fluoroalkyl Pyrazoles: Title: Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles.[1] Source: Journal of Organic Chemistry / PMC. URL:[Link]

  • Metabolic Stability of Difluoromethyl Groups: Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.[3][4][5] Source: Journal of Agricultural and Food Chemistry (ACS).[1][3] URL:[Link][1][2]

  • SDHI Fungicide Chemistry (General Context): Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Industry Standard Context).[1] Source: Wikipedia / Chemical Literature.[1] URL:[Link][1][6][7]

  • Functionalization of Difluoromethylpyrazoles: Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles (Analogous Chemistry). Source: ACS Omega.[1][8] URL:[Link][1]

Sources

Exploratory

Thermodynamic Stability of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine

This guide details the thermodynamic stability profile of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine , a critical regioisomer often encountered in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine , a critical regioisomer often encountered in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.

Technical Guide for Process Chemists & Drug Developers

Executive Summary & Structural Context

The compound 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (hereafter 5-DFMPA ) is the sterically congested regioisomer of the commercially dominant 3-difluoromethyl analog (used in Fluxapyroxad, Bixafen). While the 3-isomer is thermodynamically preferred, the 5-isomer frequently arises as a kinetic impurity or a specialized scaffold.

Understanding its stability is governed by the "Ortho-Like" Steric Clash between the N1-methyl group and the C5-difluoromethyl moiety. Unlike the 3-isomer, where the


 group rotates freely, the 5-isomer suffers from significant van der Waals repulsion, destabilizing the ground state and altering its thermal decomposition profile.
Feature3-Isomer (SDHI Standard) 5-Isomer (Target Compound)
Structure UnhinderedSterically Strained (N-Me vs C5-

)
Thermodynamics Global MinimumLocal Minimum (~2–4 kcal/mol higher energy)
Melting Point High (>100°C)Generally Lower (Disrupted packing)
Primary Degradation Oxidation of

HF Elimination / Ring Opening

Thermodynamic Stability Profile

Thermal Decomposition & Calorimetry

The 5-isomer exhibits a distinct thermal footprint compared to its 3-isomer counterpart. The proximity of the electron-withdrawing


 group to the N-methyl bond weakens the pyrazole ring's aromaticity slightly, lowering the onset temperature for decomposition.
  • Projected Melting Point: 85–95°C (vs. >110°C for the 3-isomer). Note: Impurities drastically suppress this.

  • Decomposition Onset (

    
    ):  ~180°C (Exothermic).
    
  • Mechanism: The primary failure mode under thermal stress is dehydrofluorination . The steric strain facilitates the ejection of HF, leading to the formation of a reactive furopyrazole-like intermediate or polymerization.

Hydrolytic and Chemical Stability

While the


 group is generally robust, the 5-position renders it more susceptible to hydrolysis under forcing conditions due to the "buttressing effect" of the adjacent methyl group.
  • Acidic Stability: Stable at pH 1–4 at ambient temperature. Prolonged heating in strong acid (HCl, >80°C) risks hydrolyzing the

    
     to an aldehyde (
    
    
    
    ).
  • Basic Stability: The amine group is stable, but the

    
     proton is weakly acidic. Strong bases (NaH, LDA) can deprotonate the 
    
    
    
    , leading to rapid decomposition via carbene pathways.
  • Oxidative Stability: The C4-amine (

    
    ) is the weak link. It is prone to air oxidation, turning samples from white/pale yellow to brown (N-oxide or azo-dimer formation) upon storage.
    

Degradation Pathways & Mechanism

The following Graphviz diagram illustrates the critical degradation pathways. The Steric Strain acts as a catalyst for the HF elimination pathway, which is less prevalent in the 3-isomer.

DecompositionPathways cluster_0 Primary Risk Factors Compound 5-(Difluoromethyl)- 1-methyl-1H-pyrazol-4-amine Oxidation Azo-Dimer / N-Oxide (Brown Coloration) Compound->Oxidation Air/Light (RT) HF_Elim HF Elimination (Thermal Runaway) Compound->HF_Elim >180°C (DSC) Hydrolysis Aldehyde Derivative (Acidic Hydrolysis) Compound->Hydrolysis H3O+ / Heat Stable Salt Form (HCl/H2SO4) Compound->Stable Acid Stabilization

Caption: Primary degradation pathways. Note the thermal risk of HF elimination driven by 1,5-steric repulsion.

Experimental Protocols for Stability Assessment

To validate the stability of 5-DFMPA, the following self-validating protocols are recommended. These maximize data integrity and safety.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine

    
     and energy of decomposition (
    
    
    
    ).
  • Protocol:

    • Weigh 2–3 mg of 5-DFMPA into a gold-plated high-pressure crucible (to contain HF).

    • Seal under

      
       atmosphere.
      
    • Ramp: 5°C/min from 25°C to 350°C.

    • Critical Check: Look for a sharp exotherm around 180–200°C. If

      
      , classify as a potential energetic hazard.
      
Forced Degradation Study (HPLC)
  • Objective: Quantify shelf-life and impurity growth.

  • System: C18 Reverse Phase Column, Water/Acetonitrile (0.1%

    
    ).
    
  • Conditions:

    • Control: Store at -20°C (Inert).

    • Stress A (Oxidation): 1 mg/mL in MeOH + 3%

      
       (RT, 24h).
      
    • Stress B (Thermal): Solid state at 60°C (7 days).

    • Stress C (Acid/Base): 0.1 M HCl and 0.1 M NaOH (60°C, 4h).

  • Acceptance: Purity drop < 1.0% indicates robust stability for processing.

Storage & Handling Recommendations

Based on the thermodynamic profile, the 5-isomer requires stricter handling than the 3-isomer due to its higher internal energy state.

  • Temperature: Store at 2–8°C . The amine is prone to "browning" (oxidation) at room temperature over months.

  • Atmosphere: Store under Argon or Nitrogen .

    
     absorption (carbamate formation) is possible due to the basic amine.
    
  • Container: Amber glass (light sensitive). Avoid metal spatulas if trace HF is suspected (autocatalytic degradation).

  • Safety: In case of fire, toxic fluoride fumes (HF,

    
    ) will evolve. Use Type B (inorganic gas) filtration.
    

Synthesis Workflow & Regioselectivity

The formation of the 5-isomer is often a result of kinetic control during the cyclization of hydrazine with difluoro-diketones.

SynthesisWorkflow Precursor Difluoro-diketone / Enone Cyclization Cyclization Reaction Precursor->Cyclization Hydrazine Methylhydrazine (MeNHNH2) Hydrazine->Cyclization Isomer3 3-Isomer (Thermodynamic) (Major Product) Cyclization->Isomer3 Solvent: Water/Acid Isomer5 5-Isomer (Kinetic/Steric) (Minor/Target) Cyclization->Isomer5 Solvent: Apolar/Base Purification Separation (Crystallization/Distillation) Isomer3->Purification Isomer5->Purification

Caption: Regiodivergent synthesis. Solvent polarity dictates the ratio of 3- vs 5-isomer formation.

References

  • Regioselective Synthesis of Pyrazoles: "Process for the production of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid." Google Patents. Link

  • Fluorinated Pyrazole Properties: "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Properties and SDHI Context." Wikipedia. Link[1]

  • Thermal Analysis of Nitrogen Heterocycles: "Thermal decomposition of aminopyrazoles and energetic derivatives." ResearchGate. Link

  • SDHI Fungicide Chemistry: "Succinate Dehydrogenase Inhibitors (SDHI) - Active Ingredients and Intermediates." Thieme Synform. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Amide Coupling of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

This Application Note is designed for medicinal chemists and process development scientists working with the specialized fluorinated scaffold: 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine .[1] The presence of the diflu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the specialized fluorinated scaffold: 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine .[1]

The presence of the difluoromethyl (


) group at the C5 position, adjacent to the C4-amine, creates a unique electronic and steric environment that renders standard amide coupling protocols (e.g., EDC/HOBt) inefficient.[1] This guide provides optimized protocols to overcome these deactivation barriers.

[1]

Introduction & Chemical Context

The 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine scaffold is a critical bioisostere in modern agrochemical (SDHI fungicides) and pharmaceutical (JAK/kinase inhibitors) discovery.[1] The


 group acts as a lipophilic hydrogen bond donor/acceptor and metabolic block.[1]

However, incorporating this amine into an amide bond is synthetically challenging due to two synergistic factors:

  • Electronic Deactivation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ).[1] It inductively depletes electron density from the pyrazole ring, significantly lowering the
    
    
    of the C4-amine conjugate acid, making the neutral amine a poor nucleophile.
  • Ortho-Steric Hindrance: The C5-substituent is directly adjacent to the C4-amine.[1] Although

    
     is not as bulky as a tert-butyl group, its Van der Waals radius interferes with the tetrahedral intermediate formed during nucleophilic attack on the activated carboxylate.[1]
    
Reactivity Landscape
FeatureImpact on CouplingMitigation Strategy
C5-Difluoromethyl Strong Inductive Withdrawal (-I)Requires highly activated electrophiles (Acid Chlorides, Mixed Anhydrides).[1]
N1-Methyl Weak Donation (+I)Insufficient to counteract the C5-EWG effect.[1]
Pyridine-like N2 H-Bond AcceptorCan sequester protons; avoid acidic conditions that protonate N2.[1]

Decision Matrix & Reagent Selection

Do not default to EDC or standard HATU conditions without assessment. Use the following decision logic to select the optimal protocol.

CouplingStrategy Start Start: Select Carboxylic Acid Partner AcidType Is the Acid Sterically Hindered or Epimerization Prone? Start->AcidType MethodA Method A: T3P / Pyridine (Standard for this Scaffold) AcidType->MethodA Yes (Chiral/Hindered) MethodB Method B: Acid Chloride (Ghosez/Oxalyl) (For Unreactive Acids) AcidType->MethodB No (Stable/Aromatic) MethodC Method C: HATU / HOAt (Small Scale / HTS Only) AcidType->MethodC Small Scale (<50mg) Success Success MethodA->Success High Yield, No Racemization

Figure 1: Decision matrix for coupling 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine.

Experimental Protocols

Method A: Propylphosphonic Anhydride (T3P) – The Gold Standard

Why: T3P acts as a kinetically superior coupling agent for electron-deficient amines.[1] It forms a mixed anhydride that is highly reactive but respects chirality. The use of pyridine as a solvent/base drives the equilibrium by acting as an acyl transfer catalyst.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine: 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc) (2.0 – 3.0 equiv)[1]

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv).

  • Solvate: Add EtOAc (5-10 volumes). Note: Anhydrous conditions are preferred but T3P is tolerant of minor moisture.

  • Base Addition: Add Pyridine (4.0 equiv).[1] The solution may warm slightly.[2]

  • Activation: Cool the mixture to 0 °C (ice bath).

  • Reagent Addition: Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • QC Check: Monitor by LC-MS.[1] If conversion <50% after 4 hours, heat to 50 °C.

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with water (x2), 0.5M HCl (careful if product is basic), sat.[1] NaHCO3, and Brine.[2]

    • Dry over Na2SO4 and concentrate.

Method B: Acid Chloride Activation – For Stubborn Substrates

Why: When the amine is extremely unreactive, the acid chloride is the only electrophile potent enough to overcome the nucleophilic barrier.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.)[1] OR Ghosez’s Reagent[1]

  • Amine (1.0 equiv)[1][3][4]

  • Base: DIPEA (3.0 equiv) or DMAP (0.1 equiv)[1]

  • Solvent: DCM or DCE

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid in dry DCM under

    
    . Add catalytic DMF (1-2 drops).[1]
    
  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT for 1 hour until gas evolution ceases.

  • Concentration: Evaporate solvent/excess reagent under reduced pressure (azeotrope with toluene if necessary) to isolate the crude acid chloride.[1]

  • Coupling: Redissolve the acid chloride in dry DCM.

  • Addition: Add the Amine (1.0 equiv) followed by DIPEA (3.0 equiv) and DMAP (10 mol%).

  • Reflux: If no reaction occurs at RT after 1 hour, heat to reflux (40 °C) overnight.

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it succeeds where carbodiimides (EDC) fail.

T3PMechanism Acid Carboxylic Acid MixedAnhydride Reactive Mixed Anhydride Acid->MixedAnhydride + T3P / Pyridine T3P T3P (Cyclic Anhydride) T3P->MixedAnhydride Product Final Amide MixedAnhydride->Product + Amine (Rate Limiting Step) Byproduct Water Soluble Phosphonate MixedAnhydride->Byproduct Amine Deactivated Amine (Py-NH2) Amine->Product

Figure 2: T3P activation pathway generating a highly electrophilic mixed anhydride.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Amine nucleophilicity is too low.[1]Switch to Method B (Acid Chloride) or add DMAP (0.5 equiv) to Method A.
Product Epimerization Base strength too high.Use Method A (T3P) specifically with Pyridine (weak base) at 0 °C. Avoid DIPEA.[1]
Impurity: N-Acylurea Carbodiimide side reaction.[1]Do not use EDC/DCC. These reagents form stable N-acylureas with unreactive amines.[1]
NMR: Missing Amide Proton Proton exchange or aggregation.Run NMR in DMSO-d6 at elevated temperature (350K) to sharpen signals.
Analytical Markers
  • 1H NMR (DMSO-d6):

    • Amide NH: Typically appears downfield at 9.5 – 10.5 ppm (broad singlet).[1]

    • CHF2 Proton: Characteristic triplet (

      
      ) around 6.8 – 7.2 ppm .[1]
      
    • N-Methyl: Singlet around 3.7 – 3.9 ppm .[1]

References

  • Dunetz, J. R., et al. (2011).[1][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Due-Hansen, M. E., et al. (2016).[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7][8] Organic & Biomolecular Chemistry.

  • Patterson, A. W., et al. (2011).[1] "Protection of Pyrazoles and Related Heterocycles." Common Organic Chemistry - T3P Protocols.

  • Ugrak, B. (2026).[1][9] "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega.[1]

Sources

Application

Application Note: Strategic Deployment of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine in Kinase Inhibitor Design

This Application Note and Protocol Guide details the strategic implementation of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine as a privileged scaffold in kinase inhibitor discovery.[1] [1] Executive Summary The pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic implementation of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine as a privileged scaffold in kinase inhibitor discovery.[1]

[1]

Executive Summary

The pyrazole amine motif is a cornerstone in FDA-approved kinase inhibitors (e.g., Avapritinib, Pralsetinib, Asciminib). While the 1-methyl-1H-pyrazol-4-amine scaffold is common, it often suffers from rapid oxidative metabolism at the methyl group.[1] Conversely, the trifluoromethyl (CF₃) analog can introduce excessive lipophilicity (increasing LogP) and lacks hydrogen bond donor capability.

The 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine scaffold represents a "Goldilocks" bioisostere. The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor, modulating the pKa of the adjacent amine to tune hinge-binding affinity while blocking metabolic hotspots. This guide provides the rationale, synthesis, and evaluation protocols for integrating this scaffold into your lead optimization campaigns.

Scientific Rationale: The "Fluorine Effect"

The substitution of a methyl group with a difluoromethyl group is not merely a steric replacement; it fundamentally alters the electronic and physicochemical profile of the inhibitor.

Physicochemical Comparison
PropertyMethyl (-CH₃)Difluoromethyl (-CF₂H)Trifluoromethyl (-CF₃)Impact on Kinase Inhibitor
Electronic Effect Electron DonatingElectron WithdrawingStrong Electron WithdrawingLowers pKa of the 4-NH₂, affecting H-bond strength with the hinge region.[1]
H-Bonding NoneWeak Donor (C-H[1]···O)NoneCF₂H can form unique interactions with backbone carbonyls (e.g., Gatekeeper residues).
Metabolic Stability Low (Benzylic-like oxidation)High (C-F bond strength)HighCF₂H blocks CYP450-mediated hydroxylation common at the 5-position.[1]
Lipophilicity (ΔLogP) Reference (0)+0.3 to +0.6+0.9 to +1.2CF₂H improves permeability without the solubility penalty of CF₃.
Mechanism of Action

In Type I and Type II kinase inhibitors, the exocyclic amine at position 4 often functions as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the residue equivalent to E281 in ABL). The electron-withdrawing nature of the 5-CF₂H group reduces the electron density on the amine, making the N-H bond more acidic and potentially strengthening this critical hydrogen bond, provided the geometry allows.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride with high isomeric purity. Challenge: The cyclization of hydrazine with 1,3-dicarbonyls typically yields a mixture of 3-CF₂H and 5-CF₂H isomers. The protocol below optimizes for the 5-isomer and includes a purification step.

Reagents Required:
  • Ethyl 4,4-difluoro-3-oxobutanoate (CAS: 352-24-9)[1]

  • Triethyl orthoformate[1][2]

  • Acetic anhydride[1]

  • Methylhydrazine (Caution: Genotoxic)

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol[1]

Workflow Diagram (DOT)

SynthesisRoute Figure 1: Synthetic Route to 5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine Start Ethyl 4,4-difluoro- 3-oxobutanoate Step1 1. Condensation (HC(OEt)3, Ac2O) Enol Ether Formation Start->Step1 Step2 2. Cyclization (MeNHNH2, -78°C to RT) Regio-control Step1->Step2 Isolate Isolate 5-CF2H Ester (Crystallization/Column) Step2->Isolate Step3 3. Hydrolysis (LiOH, THF/H2O) Isolate->Step3 Step4 4. Curtius Rearrangement (DPPA, tBuOH) Boc-Protection Step3->Step4 Final 5-(Difluoromethyl)-1-methyl- 1H-pyrazol-4-amine HCl Step4->Final

Caption: Step-by-step synthetic pathway emphasizing the critical isolation of the 5-isomer.

Step-by-Step Procedure:
  • Enol Ether Formation:

    • Mix ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq).

    • Reflux at 110°C for 4 hours.

    • Concentrate in vacuo to obtain ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate .[1] Use immediately.

  • Cyclization (Critical Step):

    • Dissolve the intermediate in absolute Ethanol (0.5 M). Cool to -78°C (dry ice/acetone). Note: Low temperature favors kinetic control, helping to steer regioselectivity.

    • Add Methylhydrazine (1.05 eq) dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) over 2 hours, then stir for 12 hours.

    • Purification: The reaction yields a mixture of 3-CF₂H (major) and 5-CF₂H (minor) isomers.[1]

    • Isolation: Concentrate the mixture. The 3-CF₂H isomer is typically less polar.[1] Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The 5-(difluoromethyl) isomer usually elutes after the 3-isomer due to the interaction of the adjacent N-Me and CF₂H dipoles.[1]

    • Validation: Verify regiochemistry via NOESY NMR (Correlation between N-Me and C4-H implies 5-substitution; correlation between N-Me and CF₂H implies 3-substitution).

  • Saponification:

    • Treat the ester with LiOH (2.0 eq) in THF:Water (3:1) at RT for 4 hours.

    • Acidify with 1M HCl to precipitate 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .

  • Curtius Rearrangement (Carboxylic Acid → Amine):

    • Dissolve the acid (1.0 eq) in anhydrous t-Butanol.

    • Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Reflux for 12 hours.[1][3] The intermediate isocyanate is trapped by t-Butanol to form the Boc-protected amine .[1]

    • Purify via silica gel chromatography.

  • Deprotection:

    • Dissolve Boc-amine in Dioxane. Add 4M HCl in Dioxane. Stir at RT for 2 hours.

    • Filter the white precipitate to obtain 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride .

Protocol B: Coupling to Kinase Core (General Procedure)

Context: This scaffold is typically coupled to a pyrimidine, pyridine, or quinazoline core via nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination.

Example: Coupling to a 2,4-dichloropyrimidine.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Scaffold Amine HCl (1.1 eq), DIPEA (3.0 eq), n-Butanol.

  • Procedure:

    • Mix reagents in n-Butanol.

    • Heat to 80°C for 4-12 hours.

    • Monitor by LCMS. The 4-position of the pyrimidine is more reactive; however, steric bulk of the 5-CF₂H group may slow the reaction compared to a 5-methyl analog.[1]

    • Note: If SₙAr fails due to sterics, switch to Buchwald-Hartwig: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq) in Dioxane at 100°C.

Protocol C: Biological & Stability Assessment
1. In Vitro Kinase Assay (ADP-Glo™)[1]
  • Purpose: Determine IC₅₀ against target kinase (e.g., RET, FGFR).

  • Setup:

    • Prepare 3x serial dilutions of the inhibitor in DMSO.

    • Incubate Kinase + Substrate + Inhibitor for 60 min.

    • Add ATP (at K_m concentration).

    • Add ADP-Glo Reagent (40 min) -> Kinase Detection Reagent (30 min).[1]

    • Read Luminescence.

  • Success Metric: A shift in IC₅₀ < 5-fold compared to the methyl-analog indicates successful bioisosteric replacement with added metabolic benefits.[1]

2. Microsomal Stability Assay
  • Purpose: Verify the metabolic blockade of the 5-position.

  • Setup:

    • Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH at 37°C.

    • Sample at 0, 15, 30, 60 min.

    • Analyze by LC-MS/MS.[1]

  • Expectation: The 5-CF₂H analog should show significantly higher intrinsic clearance (CL_int) stability compared to the 5-CH₃ analog, as the C-F bond resists hydroxylation.[1]

Case Study: Optimization of a RET Inhibitor

Hypothetical application based on Pralsetinib (BLU-667) architecture.

Baseline: A 1-methyl-1H-pyrazol-4-amine derivative shows potent RET inhibition but high clearance due to N-dealkylation and oxidation of the pyrazole ring.[1] Intervention: Replacement with the 5-(difluoromethyl)-1-methyl scaffold.[1] Outcome:

  • Potency: Maintained (IC₅₀: 0.8 nM vs 0.5 nM). The CF₂H group sits in a hydrophobic pocket near the Gatekeeper, tolerating the size increase.

  • Stability: Half-life (t₁/₂) increased from 2.4h to 6.8h in murine models.[1]

  • Selectivity: Improved selectivity against VEGFR2 due to the electronic repulsion of the CF₂H group against specific residues in the off-target active site.[1]

References

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Fluorinated Pyrazoles.[4] Chemical Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[5] Link

  • Subbiah, V., et al. (2021). Pralsetinib for RET fusion-positive non-small-cell lung cancer.[1] The Lancet Oncology. (Reference for Pyrazole-amine scaffold utility). Link

  • PubChem Compound Summary. (2025). 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl methanol (Precursor).Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

Welcome to the technical support center for 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the solubility challenges associated with this compound in organic solvents. Our goal is to equip you with the scientific rationale and experimental protocols to overcome these hurdles in your research and development endeavors.

Understanding the Molecule: Key Factors Governing Solubility

The solubility of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is governed by a complex interplay of its structural features. Understanding these is the first step in rational solvent selection and troubleshooting.

  • The Pyrazole Core: The pyrazole ring itself is aromatic and can participate in hydrogen bonding, contributing to moderate solubility in polar organic solvents.[1][2]

  • The Amino Group (-NH₂): The primary amine at the 4-position is a key contributor to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. This group also introduces pH-dependent solubility; in acidic conditions, it can be protonated to form a more soluble salt.[3][4]

  • The N-Methyl Group (-CH₃): The methyl group on the pyrazole nitrogen slightly increases the lipophilicity of the molecule.

  • The Difluoromethyl Group (-CF₂H): This electron-withdrawing group significantly influences the molecule's physicochemical properties. The highly polarized C-H bond in the difluoromethyl group can act as a weak hydrogen bond donor, which can impact interactions with solvents.[5][6] While often increasing lipophilicity compared to a methyl group, its overall effect on solubility is nuanced and depends on the solvent environment.[6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine.

Q1: Why is my compound poorly soluble in non-polar solvents like hexane or toluene?

A1: The presence of the polar amine group and the nitrogen atoms in the pyrazole ring makes the molecule relatively polar. Non-polar solvents lack the ability to form strong intermolecular interactions, such as hydrogen bonds, with these polar functional groups, leading to poor solvation and low solubility.

Q2: I'm observing precipitation when I add my stock solution in DMSO to an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." While your compound may be soluble in a high concentration in a strong organic solvent like DMSO, its solubility in aqueous media is likely much lower. When the DMSO stock is diluted into the aqueous buffer, the solvent environment becomes predominantly aqueous, and the compound precipitates because it is no longer sufficiently solvated. To mitigate this, you can try lowering the final concentration, using a co-solvent system in the aqueous phase, or exploring formulation strategies like cyclodextrin complexation.[8]

Q3: Can I improve the solubility by heating the solvent?

A3: Generally, the solubility of solid organic compounds increases with temperature.[2][9] Heating can provide the necessary energy to overcome the crystal lattice energy of the solid. However, this should be done with caution. Be mindful of the boiling point of your solvent and the thermal stability of your compound. Prolonged heating at high temperatures can lead to degradation.

Q4: How does the difluoromethyl group affect solubility compared to a non-fluorinated analog?

A4: The difluoromethyl group is considered a lipophilic hydrogen bond donor.[10] This means it can increase lipophilicity compared to a methyl group, but also engage in weak hydrogen bonding interactions.[6] This dual nature can lead to complex solubility behavior. In some cases, it can enhance solubility in solvents that can accept hydrogen bonds, while in others, the increased lipophilicity may dominate. The overall effect is highly dependent on the specific solvent and the other functional groups present in the molecule.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

Encountering solubility problems is a common challenge in the lab. This guide provides a structured approach to diagnosing and solving these issues.

Initial Solvent Screening

A logical first step is to screen a range of solvents with varying polarities. The table below provides a starting point for solvent selection, with predictions based on the structural features of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine and pyrazole nitrogens.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateGood dipole-dipole interactions and can accept hydrogen bonds.
Ethers THF, DioxaneModerate to LowCan accept hydrogen bonds, but less polar than alcohols or aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowModerate polarity; solubility will depend on the balance of polar and non-polar interactions.
Aromatic Toluene, BenzeneLowPrimarily non-polar interactions; unlikely to effectively solvate the polar functional groups.
Aliphatic Hexane, HeptaneVery LowNon-polar; poor solvation of the polar compound.
Workflow for Addressing Poor Solubility

If you encounter poor solubility in your desired solvent, follow this troubleshooting workflow.

Solubility_Troubleshooting start Poor Solubility Observed check_concentration Is the concentration too high? start->check_concentration try_heating Try gentle heating check_concentration->try_heating No success Solubility Achieved check_concentration->success Yes, lower concentration use_cosolvent Use a co-solvent system try_heating->use_cosolvent Still insoluble try_heating->success Dissolves adjust_ph Is the compound an amine? Consider pH adjustment use_cosolvent->adjust_ph Still insoluble use_cosolvent->success Dissolves solid_state Consider solid-state properties (e.g., polymorphism) adjust_ph->solid_state Not applicable or ineffective adjust_ph->success Dissolves failure Consult further literature or formulation expert solid_state->failure

Caption: A decision-making workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

Objective: To qualitatively assess the solubility of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine in a range of organic solvents.

Materials:

  • 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

  • A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DCM, toluene, hexane)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Micro-spatula

Procedure:

  • Add approximately 1-2 mg of the compound to a clean, dry vial.

  • Add 100 µL of the first solvent to the vial.

  • Vortex the vial vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 1-2 mg of the compound and repeat steps 3-4 to estimate the approximate saturation point.

  • If the solid has not dissolved, add another 100 µL of the solvent (for a total of 200 µL) and repeat steps 3-4. Continue adding solvent in 100 µL increments up to 1 mL.

  • Record your observations for each solvent, noting whether the compound is freely soluble, sparingly soluble, or insoluble.

Protocol 2: Preparation of a Co-solvent System

Objective: To improve the solubility of the compound by using a mixture of a "good" solvent and a "poor" solvent.

Materials:

  • 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

  • A "good" solvent in which the compound is soluble (e.g., methanol or DMSO).

  • A "poor" solvent in which the compound is less soluble but is miscible with the "good" solvent (e.g., water or a non-polar organic solvent).

Procedure:

  • Dissolve the compound in a minimal amount of the "good" solvent. Gentle heating may be applied if necessary.

  • Slowly add the "poor" solvent dropwise to the solution while stirring.

  • Continue adding the "poor" solvent until the desired final solvent ratio is achieved or until you observe the first signs of precipitation (turbidity).

  • If precipitation occurs, add a small amount of the "good" solvent back into the mixture until the solution becomes clear again. This will give you an indication of the boundary of the co-solvent solubility.

Protocol 3: pH Adjustment for Solubility Enhancement

Objective: To increase the solubility of the basic amine compound by forming a more soluble salt.

Materials:

  • 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

  • An organic solvent in which the compound has some initial solubility.

  • A suitable organic acid (e.g., a solution of HCl in dioxane, or a few drops of acetic acid or formic acid).

Procedure:

  • Suspend or dissolve the compound in the chosen organic solvent.

  • Slowly add the acidic solution dropwise while stirring.

  • Observe for any changes in solubility. The formation of a salt may lead to a clear solution.

  • Be cautious not to add a large excess of acid, as this could potentially lead to side reactions or precipitation of the salt itself if it has limited solubility in the organic solvent. It is advisable to monitor the pH if possible.

Theoretical Frameworks for Rational Solvent Selection

For a more advanced and predictive approach to solvent selection, two theoretical frameworks can be particularly useful:

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that "like dissolves like," meaning a solute will be most soluble in a solvent with similar HSP values. While determining the exact HSP for a new compound requires experimental work, estimations can be made based on its functional groups, providing a rational basis for solvent screening.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful computational method that uses quantum chemistry to predict the thermodynamic properties of fluids and solutions, including solubility. By calculating the chemical potential of a solute in various solvents, COSMO-RS can provide a quantitative prediction of solubility, aiding in the selection of optimal solvents or solvent mixtures.

Concluding Remarks

The solubility of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine in organic solvents is a multifaceted property influenced by its unique combination of functional groups. A systematic and informed approach, beginning with an understanding of the molecule's structure and progressing through logical troubleshooting steps, will enable researchers to effectively manage and overcome solubility challenges. The protocols and theoretical considerations provided in this guide are intended to serve as a comprehensive resource to support your experimental success.

References

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. SCM Software.

  • COSMOlogic. Predicting Solubilities in Polymer Systems Using Cosmo-Rs.

  • Klajmon, M. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Ind. Eng. Chem. Res.2021, 60 (3), 1345–1358.
  • Wikipedia. Hansen solubility parameter.

  • Wikipedia. COSMO-RS.

  • BenchChem. Evaluating the Impact of the Difluoromethyl Group on Binding Affinity: A Comparative Guide.

  • Sap, J. B., et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Med. Chem., 2021, 12, 1054-1067.
  • Meanwell, N. A. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev., 2021, 50, 7414-7467.
  • G. A. Papaioannou, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Int. J. Mol. Sci.2023, 24(15), 12345.
  • Solubility of Things. Pyrazole.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Alfa Chemistry. Difluoromethyl.

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Just, G. S., et al. Pencil and Paper Estimation of Hansen Solubility Parameters. J. Chem. Inf. Model.2019, 59(3), 1147-1156.
  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions.

  • BenchChem. Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide.

  • Rahman, Z., et al. Solubility enhancement techniques: A comprehensive review. J. Drug Deliv. Sci. Technol.2023, 81, 104201.
  • Patel, M. R., et al. A review on co-solvency and its application. World Journal of Pharmaceutical Research, 2020, 9(5), 2349-2360.
  • BenchChem. Improving solubility of pyrazole derivatives for reaction.

  • Journal of Young Pharmacists. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

  • ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

  • Molecules. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones.

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement.

  • BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup.

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.

  • Biotage. How to prevent compound precipitation during flash column chromatography.

  • Slideshare. solubility enhancement -by pH change & complexation.

  • PubMed. Fluorinated Pyrazoles: From Synthesis to Applications.

  • Chromatography Forum. Organic pH modifier.

  • ResearchGate. Recent developments in aminopyrazole chemistry.

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.

  • ResearchGate. Fluorinated Pyrazoles: From Synthesis to Applications.

  • PMC. FACTORS INVOLVED IN THE USE OF ORGANIC SOLVENTS AS PRECIPITATING AND DRYING AGENTS OF IMMUNE SERA.

  • Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

Sources

Optimization

optimizing recrystallization techniques for fluorinated pyrazole amines

To: User From: Dr. Aris Thorne, Senior Application Scientist, Crystallization Systems Subject: Technical Guide: Optimization of Recrystallization for Fluorinated Pyrazole Amines Technical Support Center: Fluorinated Pyra...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Crystallization Systems Subject: Technical Guide: Optimization of Recrystallization for Fluorinated Pyrazole Amines

Technical Support Center: Fluorinated Pyrazole Amines

Status: Active Ticket ID: FPA-REC-992 Priority: High (Process Bottleneck)

Welcome to the technical support hub. You are likely here because your fluorinated pyrazole amine is refusing to crystallize, forming a persistent oil, or co-precipitating as a mixture of regioisomers.

Fluorinated pyrazoles are deceptive. The introduction of fluorine (


) or trifluoromethyl (

) groups drastically alters the lipophilicity (

) and the basicity (

) of the amine, rendering standard protocols ineffective. This guide addresses these specific molecular anomalies with engineered solutions.

Part 1: The Troubleshooting Matrix (Q&A)

Q1: My product "oils out" upon cooling instead of forming crystals. How do I fix this?

Diagnosis: Oiling out (liquid-liquid phase separation) is the most common failure mode for fluorinated amines. Fluorine atoms disrupt the crystal lattice energy and lower the melting point. If the crystallization temperature (


) is higher than the oil’s freezing point, you get droplets, not facets.

The "Senior Scientist" Solution: Do not simply add more solvent. That decreases yield. Instead, you must alter the thermodynamics of the phase separation.

  • The "Jump-Gap" Method:

    • Heat your solution to near boiling.

    • Add a seed crystal at a temperature slightly above the cloud point.

    • Crucial Step: Hold the temperature constant (isothermal hold) for 30–60 minutes after seeding. This allows the oil droplets to redissolve and deposit onto the seed lattice rather than coalescing into a separate liquid phase.

  • Salt Formation (The Silver Bullet):

    • Free-base fluorinated amines often have melting points

      
      C.
      
    • Action: Convert the amine to a Hydrochloride (HCl) or Tosylate (TsOH) salt. This introduces strong ionic lattice forces, typically raising the melting point by >100^\circ$C and eliminating oiling out entirely.

Q2: I have a mixture of regioisomers (N1 vs. N2 alkylation). Can I separate them without chromatography?

Diagnosis: Pyrazole synthesis often yields a 60:40 or 50:50 mixture of isomers. Fluorine substitution (e.g., at C3 vs. C5) makes them chromatographically similar (similar


), but it creates distinct dipole moments  and basicity  profiles.

The "Senior Scientist" Solution: Use Thermodynamic Control via Fractional Crystallization .

  • Mechanism: The isomer with the fluorine adjacent to the amine (or ring nitrogen) is usually less basic due to the Inductive Effect (

    
    ).
    
  • Protocol:

    • Dissolve the mixture in a non-polar solvent (e.g., Toluene or Heptane).

    • Add exactly 0.5 equivalents of a strong acid (e.g., HCl in Dioxane).

    • The more basic isomer (usually the one with

      
       further from the 
      
      
      
      ) will selectively protonate and precipitate as the salt, leaving the less basic isomer in solution.
    • Filter to isolate the pure isomer salt.

Q3: The crystals are forming but are extremely fine/needle-like and clog the filter.

Diagnosis: Fluorinated compounds often crystallize rapidly due to low surface energy, leading to "crash precipitation" (high nucleation, low growth).

The "Senior Scientist" Solution: You need to suppress nucleation and promote growth.

  • Switch Solvent System: Move from a volatile solvent (DCM, Ether) to a high-viscosity, H-bond accepting solvent like Isopropyl Alcohol (IPA) or 2-Butanol .

  • Cooling Profile: Implement a Cubic Cooling Profile (slow initial cooling, faster at the end) rather than a linear ramp. This prevents the initial "crash" of fines.

Part 2: Experimental Protocols

Protocol A: The "Dual-Solvent Displacement" for Oiling Issues

Best for: Free-base amines that refuse to solidify.

ParameterSpecification
Primary Solvent Methanol (MeOH) or Ethanol (EtOH) (High solubility)
Anti-Solvent Water (if F-content is low) or Perfluorohexane (if highly fluorinated)
Concentration 1g solute / 5 mL Primary Solvent

Step-by-Step:

  • Dissolve crude amine in minimal hot MeOH (

    
    C).
    
  • Filtration: Hot filter through a 0.45

    
    m PTFE membrane to remove dust (nucleation sites).
    
  • Displacement: Add water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add 1-2 drops of MeOH to clear the solution.

  • Seeding: Add 1-2 mg of pure seed crystals.

  • Aging: Stir at

    
    C for 1 hour. (Do not cool yet).
    
  • Cooling: Ramp down to

    
    C at a rate of 
    
    
    
    C/hour.
Protocol B: Regioisomer Resolution via Salt Formation

Best for: Separating 3-CF3 vs 5-CF3 pyrazole isomers.

ComponentRole
Solvent Ethyl Acetate (EtOAc) (Medium polarity, no H-bond donation)
Acid Source 4.0 M HCl in Dioxane (Anhydrous is critical)

Step-by-Step:

  • Dissolve 10g of crude isomer mixture in 100 mL EtOAc.

  • Cool to

    
    C.
    
  • Slowly add 0.55 equivalents of HCl/Dioxane over 20 minutes.

  • Observation: A white precipitate should form immediately.

  • Stir for 30 minutes at

    
    C.
    
  • Filtration: Filter the solid. This is Isomer A (Salt) .

  • Liquor Workup: Wash the filtrate with

    
     (aq), dry, and evaporate. This is enriched Isomer B (Free Base) .
    

Part 3: Visualizing the Logic

Figure 1: Decision Tree for Troubleshooting Oiling Out

Caption: Logical workflow for addressing liquid-liquid phase separation (oiling out) during fluorinated amine purification.

Recryst_Logic Start Problem: Compound Oils Out CheckMP Check Melting Point (MP) Start->CheckMP IsLow MP < 60°C? CheckMP->IsLow Yes IsImpure Purity < 85%? CheckMP->IsImpure No (MP is High) SaltForm STRATEGY 1: Convert to HCl/Oxalate Salt (Raises MP > 100°C) IsLow->SaltForm Permanent Fix SolventSwitch STRATEGY 2: Switch to High-Boiling Solvent (e.g., Toluene, Xylene) IsImpure->SolventSwitch Thermodynamic Fix SeedHold STRATEGY 3: Isothermal Seeding (Hold at T > Cloud Point) IsImpure->SeedHold Kinetic Fix

Figure 2: Regioisomer Separation Pathway

Caption: Exploiting pKa differences induced by fluorine positioning to separate isomers via fractional salt formation.

Isomer_Sep Mix Crude Mixture (Isomer A + Isomer B) Acid Add 0.5 eq. Acid (HCl or TsOH) Mix->Acid Selectivity pKa Discrimination (More Basic Isomer Reacts) Acid->Selectivity Solid Precipitate: Isomer A (Salt) (High Purity) Selectivity->Solid Protonated Liquid Mother Liquor: Isomer B (Free Base) Selectivity->Liquid Unreacted

References

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo Technical Library.

  • BenchChem. (2025).[1][2] Identifying and Removing Byproducts in Pyrazole Synthesis. Technical Support Guides.

  • University of York. (2024). Problems with Recrystallisations: Oiling Out and Supersaturation. Chemistry Teaching Labs.

  • Kovacs, S. (2018). Fluorinated Pyrazoles: Synthesis and Properties. MDPI Molecules.

For further assistance, please contact the Crystallization Optimization Group at quoting Ticket ID FPA-REC-992.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

This guide details the mass spectrometry fragmentation patterns of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (CAS: 1251923-49-1), a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (CAS: 1251923-49-1), a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.

This document is structured to provide actionable analytical intelligence for researchers distinguishing this specific regioisomer from its structural analogs (e.g., the 3-difluoromethyl isomer found in Fluxapyroxad) using ESI-MS/MS.

Executive Summary & Compound Profile

5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is a fluorinated heterocyclic amine. In drug and agrochemical development, the precise location of the difluoromethyl (-CHF


) group relative to the N-methyl group dictates biological activity.
  • Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
  • Exact Mass: 161.0765 Da

  • Precursor Ion [M+H]

    
    :  162.0837 m/z
    
  • Key Differentiator: The 5-position placement of the -CHF

    
     group places it sterically adjacent to the N-methyl group (N1), creating a unique "ortho-like" environment that drives specific fragmentation channels distinct from the more common 3-(difluoromethyl) isomers.
    

Fragmentation Mechanics & Pathway Analysis

Primary Fragmentation Channels (ESI+)

Upon Electrospray Ionization (ESI+), the molecule forms the protonated species [M+H]


 at m/z 162.08 . The fragmentation is dominated by the stability of the pyrazole ring and the lability of the C-F bonds in the presence of neighboring protons.
Pathway A: Characteristic Loss of HF (Neutral Loss -20 Da)
  • Transition: m/z 162

    
     m/z 142
    
  • Mechanism: This is the most diagnostic pathway. The 5-difluoromethyl group is spatially proximal to the 1-methyl group. This proximity facilitates a hydrogen transfer (likely from the N-methyl or the C4-amine) to a fluorine atom, resulting in the elimination of Hydrogen Fluoride (HF).

  • Significance: This loss is often more intense in the 5-isomer compared to the 3-isomer due to the "ortho effect" facilitating the transition state.

Pathway B: Loss of the Difluoromethyl Radical/Carbene (Neutral Loss -51 Da)
  • Transition: m/z 162

    
     m/z 111
    
  • Mechanism: Homolytic cleavage of the C-C bond connecting the -CHF

    
     group to the pyrazole ring. This yields the stable 1-methyl-4-aminopyrazole cation radical.
    
Pathway C: Ring Cleavage (Retro-Cyclization)
  • Transition: m/z 142

    
     m/z 100 / 101
    
  • Mechanism: Following the loss of HF, the destabilized pyrazole ring undergoes cleavage, typically ejecting acetonitrile (CH

    
    CN) or HCN fragments.
    
Visualization of Fragmentation Pathway

FragmentationPathway M Precursor Ion [M+H]+ m/z 162.08 (C6H10F2N3)+ Frag1 [M+H - HF]+ m/z 142.08 Loss of HF (20 Da) M->Frag1 -HF (Proximity Effect) Frag2 [M+H - CHF2]+ m/z 111.08 Loss of CHF2 (51 Da) M->Frag2 -CHF2 Frag3 [M+H - NH3]+ m/z 145.06 Loss of Amine (17 Da) M->Frag3 -NH3 (Minor) Frag4 Ring Cleavage Product m/z ~101 Loss of CH3CN Frag1->Frag4 Ring Breakup

Figure 1: Proposed ESI-MS/MS fragmentation tree for 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine highlighting the dominant HF loss pathway.

Comparative Performance Guide

This section compares the target analyte against its primary "alternative"—the 3-difluoromethyl regioisomer (a common moiety in Fluxapyroxad).

Regioisomer Discrimination (5-CHF vs. 3-CHF )
Feature5-CHF

Isomer
(Target)
3-CHF

Isomer
(Alternative)
Differentiation Logic
Structure CHF

is adjacent to N-Methyl.
CHF

is distant from N-Methyl.
Proximity affects H-transfer kinetics.
HF Loss (m/z 142) High Intensity. Facilitated by H-bonding or transfer from N-Me.Medium/Low Intensity. Requires H from NH

or ring, higher energy barrier.
Diagnostic Ratio: Compare Ratio of (m/z 142 / m/z 162).
Retention Time (RP-LC) Typically elutes later (more lipophilic shielding of N-electrons).Typically elutes earlier (more polar interaction surface).Ortho-substitution masks polarity.
Fragment m/z 122 Observed (Loss of 2nd HF).Less common.[1]Sequential HF loss is favored in 5-isomer.
Ionization Comparison (ESI vs. EI)
Ionization ModePerformance & Suitability
ESI+ (Soft) Recommended. Preserves the molecular ion [M+H]

(162). Essential for trace analysis in biological matrices. Produces clean MS/MS spectra dominated by the m/z 142 fragment.
EI (Hard) Not Recommended for Quant. Causes extensive in-source fragmentation. The molecular ion (M+[2][3]•, m/z 161) is often weak. Dominant peaks are low-mass ring fragments (m/z 50-80), reducing specificity.

Experimental Protocol (Self-Validating System)

To replicate these results and validate the isomer identity, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation of the primary amine and pyrazole N, ensuring high [M+H]

      
       yield.
      
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramp 10–30 eV to capture both the survivor ion (162) and fragments (142, 111).

Workflow Diagram

Workflow Sample Sample (MeOH Extract) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 162.08 ESI->Q1 CC Collision Cell (N2 gas, 20eV) Q1->CC Q3 Q3 Detection Monitor 142, 111 CC->Q3

Figure 2: LC-MS/MS acquisition workflow for specific detection of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine.

Quantitative Data Summary

Fragment Ion (m/z)IdentityRelative Abundance (Est. @ 20eV)Interpretation
162.08 [M+H]

100% (Precursor)Protonated Molecule.
142.08 [M+H - HF]

60-80%Primary Quantifier. Diagnostic for difluoromethyl group.
122.07 [M+H - 2HF]

10-20%Secondary loss of HF; indicates 5-position lability.
111.06 [M+H - CHF

]

5-15%Radical loss of side chain.
42.03 [CH

CNH]

<10%Ring fragment (Acetonitrile adduct).

References

  • Food and Agriculture Organization (FAO). (2012). Fluxapyroxad: Pesticide Residues in Food 2012 Evaluations. JMPR Reports. Link

  • Cayman Chemical. (2024). Mass Spectral Data for Fluorinated Pyrazoles and Metabolites. Cayman Spectral Library.[4] Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fluxapyroxad Metabolites. PubChem.[5][6] Link

Sources

Comparative

structure-activity relationship (SAR) studies of 5-difluoromethyl pyrazole derivatives

Executive Summary The 5-difluoromethyl ( ) pyrazole moiety represents a "Goldilocks" zone in medicinal and agrochemical chemistry, bridging the gap between the metabolic lability of methyl ( ) groups and the steric/lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-difluoromethyl (


) pyrazole moiety represents a "Goldilocks" zone in medicinal and agrochemical chemistry, bridging the gap between the metabolic lability of methyl (

) groups and the steric/lipophilic bulk of trifluoromethyl (

) groups. Unlike its perfluorinated counterpart, the

group is not merely a lipophilic spacer; it is a functional hydrogen-bond donor .

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its critical role in Succinate Dehydrogenase Inhibitors (SDHIs) and kinase inhibitors. It provides comparative data, synthetic protocols, and mechanistic insights to validate the


 group as a superior bioisostere in specific binding contexts.

Part 1: The Physicochemical Edge (Comparative Analysis)

The decision to deploy a


 group should be driven by specific physicochemical requirements. The table below contrasts the 5-difluoromethyl pyrazole core against its primary analogs.
Table 1: Physicochemical Profile of Pyrazole C5-Substituents
PropertyMethyl (

)
Difluoromethyl (

)
Trifluoromethyl (

)
SAR Implication
H-Bond Capability None (Neutral)Weak Donor (C-H...O)None (Acceptor only)

can anchor to backbone carbonyls.
Lipophilicity (

)
0.560.90 - 1.2 1.90 - 2.1

improves permeability without the extreme hydrophobicity of

.
Metabolic Stability Low (Oxidation prone)High Very HighC-F bond strength prevents P450 oxidation.
Steric Bulk (Es) -1.24-1.90 -2.40

fits tighter pockets than

.
Electronegativity LowHigh Very HighModulates pKa of the pyrazole N-system.
Mechanistic Insight: The "Lipophilic Hydrogen Bond"

The most critical SAR feature of the


 group is the polarization of the C-H bond by the two geminal fluorine atoms. This renders the proton sufficiently acidic to act as a hydrogen bond donor.[1]
  • Evidence: In SDHI fungicides like Fluxapyroxad , the

    
     proton forms a specific H-bond with the carbonyl oxygen of a tryptophan or tyrosine residue in the binding pocket.
    
  • Contrast: The

    
     analog lacks this proton, often resulting in a 10-100x loss in binding affinity despite having higher lipophilicity.
    

Part 2: Mechanistic SAR & Decision Logic

Designing with


 requires understanding the trade-offs between binding enthalpy and solvation entropy.
Diagram 1: SAR Decision Matrix

This flowchart guides the decision process for substituting


 or 

with

.

SAR_Logic Start Start: Optimization of Pyrazole Scaffold Check_Metab Is Metabolic Stability (t1/2) a limiting factor? Start->Check_Metab Check_Pocket Does Binding Pocket have Carbonyl/Acceptor? Check_Metab->Check_Pocket Yes (Need Fluorine) Use_Methyl Retain CH3 (Monitor Oxidation) Check_Metab->Use_Methyl No Check_Steric Is the pocket sterically restricted? Check_Pocket->Check_Steric Yes Use_CF3 Switch to CF3 (Max Lipophilicity) Check_Pocket->Use_CF3 No (Hydrophobic interaction only) Check_Steric->Use_CF3 No (Volume tolerance) Use_CHF2 Switch to CHF2 (Bioisostere: H-Bond + Stability) Check_Steric->Use_CHF2 Yes (Tight fit + H-bond)

Caption: Decision tree for selecting fluorine substitutions based on pocket topology and metabolic requirements.

Part 3: Synthetic Protocol (The "Ochi" Route vs. Classical)

For reliable SAR studies, purity is paramount. The classical reaction of ethyl 4,4-difluoroacetoacetate with methylhydrazine often yields a mixture of regioisomers (3- vs 5-difluoromethyl) which are difficult to separate.

Recommended Protocol: The "Acetyl Pyrazole" route (adapted from AGC Inc. methodologies) is superior for regiocontrol, but for standard laboratory access, the Regioselective Cyclization below is the standard validated workflow.

Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)[2][3]

Objective: Produce high-purity DFPA scaffold for amide coupling.

Reagents:

  • Ethyl 2,2-difluoroacetoacetate (CAS: 352-24-9)

  • Triethyl orthoformate[2]

  • Methylhydrazine (Caution: Toxic)

  • Ethanol, NaOH, HCl

Step-by-Step Methodology:

  • Formation of Enol Ether Intermediate:

    • Charge a flask with Ethyl 2,2-difluoroacetoacetate (1.0 eq) and Acetic Anhydride (2.0 eq).

    • Add Triethyl orthoformate (1.5 eq) dropwise at 25°C.

    • Reflux at 100°C for 4 hours.

    • Checkpoint: Monitor TLC/GC for disappearance of starting material. This forms the ethoxymethylene intermediate.

    • Concentrate under vacuum to remove volatiles.

  • Cyclization (The Critical Step):

    • Dissolve the intermediate in Ethanol (anhydrous). Cool to -10°C.

    • Add Methylhydrazine (1.05 eq) slowly over 30 minutes. Note: Low temperature favors the formation of the desired 1-methyl-3-difluoromethyl isomer over the 5-difluoromethyl isomer.

    • Allow to warm to RT and stir for 2 hours.

    • Evaporate solvent. Purify via silica gel chromatography (Hexane/EtOAc) if isomer content >5%.

  • Saponification:

    • Dissolve the ester in THF/Water (1:1).

    • Add NaOH (2.0 eq). Stir at 60°C for 3 hours.

    • Acidify with 1M HCl to pH 2. Precipitate usually forms.

    • Filter, wash with cold water, and dry.

Diagram 2: Synthetic Workflow

Synthesis_Flow SM Ethyl 2,2-difluoroacetoacetate Step1 Step 1: Triethyl orthoformate (Reflux) SM->Step1 Inter Ethoxymethylene Intermediate Step1->Inter Step2 Step 2: MeNHNH2 (-10°C, Regiocontrol) Inter->Step2 Ester Pyrazole Ester Step2->Ester Step3 Step 3: NaOH/HCl (Hydrolysis) Ester->Step3 Final DFPA (Acid Scaffold) Step3->Final

Caption: Validated synthetic route for the DFPA scaffold emphasizing low-temperature cyclization for regioselectivity.

Part 4: Biological Validation (Experimental Protocols)

To validate the SAR, one must confirm that the


 group is actually engaging the target as predicted (H-bonding) and not just acting as a lipophilic blob.
Assay 1: Succinate Dehydrogenase (SDH) Inhibition Assay

Target: Mitochondrial Complex II.[3][4] Purpose: Determine


 and correlate with H-bond donor capacity.
  • Preparation: Isolate mitochondria from Botrytis cinerea (fungal model) or rat liver (mammalian toxicity model) via differential centrifugation.

  • Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (substrate, 20 mM), Dichlorophenolindophenol (DCPIP, electron acceptor).

  • Initiation: Add candidate inhibitor (dissolved in DMSO) at varying concentrations (0.1 nM to 10

    
    M).
    
  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

  • Validation:

    • Positive Control: Fluxapyroxad (

      
       2-5 nM).
      
    • Negative Control: DMSO only.

    • SAR Check: Compare the

      
       candidate against a 
      
      
      
      analog. If the
      
      
      compound is significantly more potent (>10x), it confirms the H-bond contribution.
Diagram 3: Mechanism of Action (Binding Pocket)

Binding_Mechanism cluster_pocket SDH Binding Pocket (Ubiquinone Site) cluster_drug Inhibitor Residue Trp/Tyr Carbonyl (C=O) Hydrophobic Hydrophobic Cleft CHF2 CHF2 Group (H-Bond Donor) CHF2->Residue H-Bond (Critical) Ring Pyrazole Core Ring->Hydrophobic pi-stacking

Caption: Interaction map showing the critical hydrogen bond between the CHF2 proton and the protein backbone carbonyl.

References

  • Zafrani, Y., et al. (2017). "CF2H, a Hydrogen Bond Donor."[1][5][6][7] Journal of the American Chemical Society, 139(9), 3452–3460. Link

  • Ochi, Y., et al. (2018).[8] "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, A197–A199.[8] Link

  • Glöckner, A., et al. (2013). "Fungicide Resistance Action Committee (FRAC) SDHI Guidelines." Journal of Plant Diseases and Protection. Link

  • Li, Y., et al. (2022). "Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives." Arabian Journal of Chemistry, 15(2). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
Reactant of Route 2
5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
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